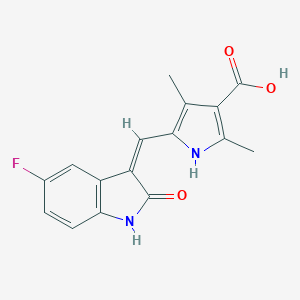

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Übersicht

Beschreibung

The compound belongs to a class of molecules featuring pyrrole and indole groups, often pursued for their unique physical, chemical, and biological properties. These molecules are of interest in pharmaceutical research and materials science due to their structural versatility and functional potential.

Synthesis Analysis

The synthesis of similar compounds involves multi-step organic reactions, starting from indole or pyrrole derivatives. For instance, the construction of pyrrole-oxindole scaffolds typically employs palladium-catalyzed reactions, Suzuki coupling, or direct functionalization strategies to introduce various substituents, enhancing the molecule's biological activity and solubility properties (Sun et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of a fluorinated indole moiety linked to a pyrrole ring. These features contribute to the molecule's electronic distribution, affecting its reactivity and binding affinity to biological targets. X-ray crystallography and density functional theory (DFT) studies are commonly used to elucidate the structural conformation and electronic properties of these molecules (Huang et al., 2021).

Wissenschaftliche Forschungsanwendungen

Chemistry of Fluorinated Pyrimidines in Cancer Treatment

Research on fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), reveals their significant role in cancer treatment. 5-FU is a cornerstone in chemotherapy, treating over 2 million cancer patients annually. This compound's synthesis methods, including isotopic labeling for studying metabolism and biodistribution, have been explored. New insights into how fluorinated pyrimidines affect nucleic acid structure and dynamics have emerged from computational and experimental studies, identifying novel targets for cancer therapy in the era of personalized medicine (Gmeiner, 2020).

Environmental Impact of Fluorinated Alternatives

The transition from long-chain perfluoroalkyl substances (PFAS) to fluorinated alternatives has been ongoing since 2000 due to environmental concerns. Over 20 fluorinated substances have been identified, used in various applications from textile treatments to fire-fighting foams. The environmental releases, persistence, and potential human and environmental risks of these alternatives remain unclear, with significant data gaps hindering risk assessments (Wang et al., 2013).

Enhancing Surgical Outcomes with 5-ALA-Induced Fluorescence in Gliomas

5-Aminolevulinic acid (5-ALA) is used preoperatively to improve the resection of high-grade gliomas, like glioblastoma, by causing tumor-specific tissue fluorescence. Some gliomas, particularly low-grade tumors, do not accumulate the fluorescence marker protoporphyrin IX (PpIX) as readily, making complete resection challenging. Understanding the metabolism of 5-ALA and its fluorescence mechanism could lead to new strategies to enhance intraoperative visualization of tumors (Traylor et al., 2021).

Applications in Advanced Colorectal Cancer Treatment

5-Fluorouracil (5-FU) remains the most active single agent in advanced colorectal cancer treatment. The combination of 5-FU with folinic acid has shown improved patient survival compared to 5-FU alone. This review outlines the current state of chemotherapeutic research for advanced colorectal cancer, highlighting the need for further clinical and basic research to optimize treatment strategies (Abbruzzese & Levin, 1989).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and storage.

Zukünftige Richtungen

This could involve speculation or predictions about potential future research directions or applications for the compound, based on its properties and behavior.

Eigenschaften

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-7-13(18-8(2)14(7)16(21)22)6-11-10-5-9(17)3-4-12(10)19-15(11)20/h3-6,18H,1-2H3,(H,19,20)(H,21,22)/b11-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHBOUYXUXWCNJ-WDZFZDKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C=C2C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)O)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |

CAS RN |

356068-93-4 | |

| Record name | Sunitinib acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUNITINIB ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TA57TDQ6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)

![Benzene, [[(2-methyl-2-propenyl)thio]methyl]-](/img/structure/B25450.png)